(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine
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Overview
Description
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine: is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bicyclo[2.2.1]heptane moiety imparts specific chemical properties that make it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate alkylating agents. One common method includes the alkylation of bicyclo[2.2.1]heptan-2-ylamine with 2-methylpropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in an organic solvent.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure may interact with specific biological targets, making it a candidate for drug development and biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting neurological disorders or other medical conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science .
Mechanism of Action
The mechanism of action of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-{Bicyclo[2.2.1]heptan-2-yl}ethan-1-amine: Similar structure but different alkyl group.
1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(2-methylpentyl)amine: Similar structure with a different alkyl chain length.
Uniqueness
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine is unique due to its specific combination of the bicyclo[2.2.1]heptane moiety and the 2-methylpropyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H25N |
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Molecular Weight |
195.34 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H25N/c1-9(2)8-14-10(3)13-7-11-4-5-12(13)6-11/h9-14H,4-8H2,1-3H3 |
InChI Key |
BBALRECCICDEIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C1CC2CCC1C2 |
Origin of Product |
United States |
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